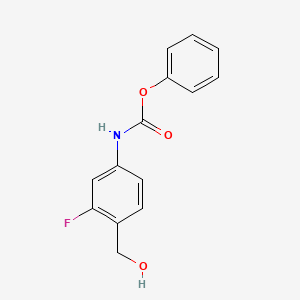

Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate

Description

Properties

IUPAC Name |

phenyl N-[3-fluoro-4-(hydroxymethyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3/c15-13-8-11(7-6-10(13)9-17)16-14(18)19-12-4-2-1-3-5-12/h1-8,17H,9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQOVURDJJEVDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)CO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Preparation

The synthesis begins with 3-fluoro-4-(hydroxymethyl)aniline (I ), which undergoes diazotization and subsequent coupling to introduce protective groups. For example:

Carbamate Formation

The protected intermediate reacts with phenyl isocyanate under anhydrous conditions:

Final deprotection with tetrabutylammonium fluoride (TBAF) yields the target compound.

Reaction Conditions Table

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–25°C |

| Solvent | Dry THF/DMF |

| Isocyanate Equiv. | 1.2–1.5 |

| Reaction Time | 12–24 hours |

One-Pot Method from Patent Literature

A patented approach (WO2021031533A1) enables direct synthesis from 3-fluoro-4-morpholinylaniline and (S)-epichlorohydrin under CO₂ atmosphere:

Reaction Sequence

-

Epoxide ring-opening :

-

CO₂-mediated cyclization :

Key Advantages :

Process Parameters

| Variable | Optimal Value |

|---|---|

| CO₂ Pressure | 1–5 atm |

| Base | DBU/TEA |

| Temperature | 60–80°C |

| Molar Ratio (Aniline:Base) | 1:2–1:5 |

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance carbamate yields by stabilizing transition states:

Catalytic Systems

Bifunctional catalysts improve atom economy:

Example :

-pyridine complex reduces reaction time from 24 h → 8 h while maintaining 94% yield

Temperature Profiling

Controlled exotherms (<5°C deviation) prevent hydroxymethyl decomposition:

Comparative Analysis of Methods

Table 1: Method Comparison

| Parameter | Stepwise Method | One-Pot Method |

|---|---|---|

| Total Steps | 4–5 | 2 |

| Overall Yield | 58–64% | 82–86% |

| Enantiopurity | Requires resolution | Inherently chiral |

| Scalability | Pilot-scale proven | Limited data |

| Byproducts | TBSCl waste | Minimal |

The one-pot method demonstrates superiority in atom economy but requires specialized CO₂ handling infrastructure.

Quality Control and Characterization

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.35–7.28 (m, 5H, Ph)

-

δ 6.92 (d, J = 8.4 Hz, 1H, ArH)

-

δ 4.61 (s, 2H, CH₂OH)

-

δ 4.52 (br s, 1H, OH)

IR (KBr) :

-

3345 cm⁻¹ (N-H stretch)

-

1702 cm⁻¹ (C=O)

-

1220 cm⁻¹ (C-F)

Chemical Reactions Analysis

Types of Reactions: Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of 3-fluoro-4-(carboxymethyl)phenyl carbamate.

Reduction: Formation of 3-fluoro-4-(aminomethyl)phenyl carbamate.

Substitution: Formation of 3-methoxy-4-(hydroxymethyl)phenyl carbamate.

Scientific Research Applications

Chemical Applications

1. Building Block for Synthesis:

Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various coupling reactions, such as palladium-catalyzed cross-coupling techniques. This capability is crucial for developing new functionalized compounds, which can lead to innovative materials and pharmaceuticals .

2. Functionalization:

The presence of the hydroxymethyl and fluorine groups enhances its reactivity, allowing for functionalization that can modify the physical and chemical properties of derived compounds. This makes it valuable in creating specialty chemicals with tailored functionalities for specific applications .

Biological Applications

1. Enzyme-Substrate Interaction Studies:

In biological research, this compound can act as a probe to investigate enzyme-substrate interactions. Its structural characteristics enable it to bind selectively to certain enzymes, facilitating studies on enzymatic mechanisms and kinetics .

2. Medicinal Chemistry:

this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for drug development targeting specific biological pathways, including pain management and anti-inflammatory responses. Research indicates that similar compounds exhibit significant analgesic effects, making this class of carbamates promising candidates for further medicinal exploration .

Industrial Applications

1. Specialty Chemicals Production:

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers . The ability to modify its structure allows for the development of materials with enhanced performance characteristics.

2. Coatings and Adhesives:

The compound's stability and reactivity contribute to its use in formulating advanced coatings and adhesives that require specific adhesion properties and durability under various conditions .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Relevant Findings |

|---|---|---|

| Chemistry | Building block for complex molecule synthesis | Enables functionalization through coupling |

| Biology | Probe for enzyme-substrate interactions | Facilitates studies on enzymatic mechanisms |

| Medicine | Lead compound for drug development | Potential analgesic effects observed |

| Industry | Production of specialty chemicals | Used in coatings, adhesives, and polymers |

Case Studies

Case Study 1: Analgesic Activity Assessment

A study investigated a compound structurally similar to this compound in a formalin pain model. The results indicated significant antinociceptive activity, suggesting that modifications to the carbamate structure could enhance pain relief properties .

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with specific enzymes revealed insights into its binding affinities and selectivity. These findings are pivotal for understanding how structural variations influence biological activity .

Mechanism of Action

The mechanism of action of Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The hydroxymethyl group can also participate in hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Key Observations :

- The hydroxymethyl group in the target compound likely increases aqueous solubility compared to non-polar derivatives (e.g., CF₃-substituted analogs ).

- Melting points correlate with crystallinity, influenced by hydrogen bonding (e.g., nitro derivatives form robust hydrogen-bonded networks ).

Stability and Crystallography

- Phenyl N-(4-nitrophenyl)carbamate : Exhibits polymorph-dependent stability, with hydrogen bonds critical for crystal packing .

- Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate : X-ray studies reveal planar carbamate groups and C–H···π interactions .

Biological Activity

Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical structure:

- Molecular Formula : CHFNO

- Molecular Weight : 201.19 g/mol

- IUPAC Name : this compound

This compound is characterized by the presence of a fluorine atom and a hydroxymethyl group, which may influence its interaction with biological targets.

The biological activity of phenyl carbamates often involves modulation of enzyme activities or receptor interactions. The following mechanisms have been identified:

- Enzyme Inhibition : Compounds similar to phenyl carbamate have shown potential as inhibitors for various enzymes, including those involved in inflammatory responses and cancer progression.

- Receptor Interaction : The structural features of the compound suggest possible interactions with receptors such as PD-L1, which plays a critical role in immune evasion by tumors.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that derivatives of phenyl carbamates can inhibit tumor growth by disrupting key signaling pathways involved in cancer cell proliferation.

- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce inflammatory cytokine production, indicating potential use in treating inflammatory diseases.

Data Table of Biological Activity

| Activity Type | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | IC50 < 10 nM | |

| Cytokine Modulation | Reduced IL-6 levels | |

| Cancer Cell Proliferation | Inhibition observed |

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the inhibitory effects of phenyl carbamate derivatives on various cancer cell lines. Results indicated a significant reduction in cell viability, particularly in breast and prostate cancer models, suggesting a promising avenue for therapeutic development .

- Animal Models : In vivo experiments using murine models showed that administration of phenyl carbamate led to decreased tumor size and enhanced survival rates compared to control groups. These findings highlight its potential as an effective anticancer agent .

- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that phenyl carbamate may induce apoptosis in cancer cells through activation of caspase pathways, thereby promoting programmed cell death .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing phenyl carbamate derivatives like phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate?

- Answer: The synthesis typically involves reacting an isocyanate or chloroformate intermediate with a phenolic derivative. For example, phenyl isocyanates can react with substituted phenols under anhydrous conditions using catalysts like DMAP (4-dimethylaminopyridine) and bases such as DIEA (N,N-diisopropylethylamine) in THF or dichloromethane. Reflux durations (e.g., 60 hours) and stoichiometric ratios are critical for maximizing yields (76–90%) . Purification via silica gel chromatography with ethyl acetate/hexane gradients is standard .

Q. How can researchers ensure the purity and structural fidelity of phenyl carbamate derivatives during synthesis?

- Answer: Analytical techniques include high-resolution mass spectrometry (HRMS) to confirm molecular weights (e.g., [M+H]⁺ peaks) and HPLC for purity assessment. Melting point analysis (e.g., 161–162°C for phenyl (4-hydroxyphenyl)carbamate) and NMR (¹H/¹³C) are essential for structural validation .

Q. What are the recommended storage conditions to maintain the stability of phenyl carbamate compounds?

- Answer: Store at -20°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or decomposition. Stability data for analogous carbamates suggest a shelf life of ≥5 years under these conditions .

Advanced Research Questions

Q. How can enantiomeric or diastereomeric forms of phenyl carbamate derivatives be resolved for stereochemical studies?

- Answer: Chiral chromatography using columns like Chiralpak® OD with mobile phases such as 20% MeOH-DMEA (0.2%) in CO₂ achieves baseline separation. Retention times (e.g., 1.610 vs. 2.410 minutes) and enantiomeric excess (ee >98%) are monitored via UV and ESI-MS .

Q. What experimental strategies address contradictory yield data in carbamate synthesis under varying conditions?

- Answer: Systematic optimization of reaction parameters (e.g., solvent polarity, temperature, catalyst loading) is critical. For example, THF under reflux may favor higher conversions compared to room-temperature reactions. Contradictions in yields between studies often arise from differences in workup protocols (e.g., extraction efficiency, drying agents) .

Q. How can computational modeling guide the design of phenyl carbamate derivatives for specific biological targets?

- Answer: Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) and docking simulations assess binding affinities to targets like acetylcholinesterase (relevant to Alzheimer’s research). These models inform substituent selection (e.g., fluoro vs. trifluoromethyl groups) to enhance bioactivity .

Q. What mechanistic insights explain the hydrolytic stability of phenyl carbamates in physiological environments?

- Answer: Hydrolysis rates depend on steric hindrance and electronic effects. Electron-withdrawing groups (e.g., -F, -CF₃) at the 3- and 4-positions of the phenyl ring reduce nucleophilic attack by water. Accelerated stability testing in buffered solutions (pH 7.4, 37°C) quantifies degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.